molecular formula C13H19IN2O2 B8520584 1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole

1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B8520584
M. Wt: 362.21 g/mol
InChI Key: PVXYFFOFVPKIMC-UHFFFAOYSA-N
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Description

1 -(1 ,4-Dioxaspiro[45]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common approach is to start with the formation of the 1,4-dioxaspiro[4.5]decane moiety, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions . The iodination of the pyrazole ring is usually achieved using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to its combination of a spirocyclic structure with an iodinated pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19IN2O2

Molecular Weight

362.21 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodo-3,5-dimethylpyrazole

InChI

InChI=1S/C13H19IN2O2/c1-9-12(14)10(2)16(15-9)11-3-5-13(6-4-11)17-7-8-18-13/h11H,3-8H2,1-2H3

InChI Key

PVXYFFOFVPKIMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCC3(CC2)OCCO3)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethyl-4-iodopyrazole (400.0 mg, 1.802 mmol) in DMF (7 mL, 100 mmol) was added sodium hydride (56.20 mg, 2.342 mmol), and the mixture was stirred at rt for 10 min. A solution of 1,4-dioxaspiro[4.5]dec-8-yl 4-methylbenzenesulfonate (619.1 mg, 1.982 mmol), prepared according to U.S. Pat. No. 4,360,531 example 1.B, in DMF was added, and the mixture was heated to 50° C. overnight. The material was extracted with EtOAc, and washed with water (3×). The organic layer was dry-loaded onto silica gel for column chromatography, eluting with 20-30% EtOAc/hexanes. The fractions containing the pure product were concentrated in vacuo to afford the title compound as a clear oil. 1H NMR (400 MHz, DMSO-d6): δ=1.61-1.80 (m, 6H), 1.94-2.06 (m, 2H), 2.08 (s, 3H), 2.25 (s, 3H), 3.82-3.93 (m, 4H), 4.23 (tt, J=11.5, 3.7 Hz, 1H). MS (ES+): m/z=364.07 (100) [MH+]. HPLC: tR=1.51 min (polar—3 min, UPLC-ACQUITY).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
56.2 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
619.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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